N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound forms hydrogen bonds with the active site of the enzyme, thereby blocking its activity and reducing inflammation .
Comparison with Similar Compounds
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can be compared with other indole derivatives such as:
Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development
The uniqueness of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its potential therapeutic applications.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C25H26N4O/c1-17-21(18-8-2-5-11-22(18)27-17)16-26-28-25(30)14-15-29-23-12-6-3-9-19(23)20-10-4-7-13-24(20)29/h2-3,5-6,8-9,11-12,16,27H,4,7,10,13-15H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
YCZNQMBRXMMHCQ-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53 |
Origin of Product |
United States |
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